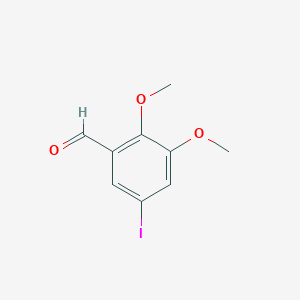

2,3-Dimethoxy-5-iodobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dimethoxy-5-iodobenzaldehyde is an aryl iodide with an aldehyde group . It has a molecular formula of C9H9IO3 and a molar mass of 292.07 .

Synthesis Analysis

The synthesis of compounds related to this compound has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid .Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom attached to a benzene ring, which also carries two methoxy groups and an aldehyde group .Chemical Reactions Analysis

In a study, the kinetics of the charge recombination from the secondary quinone acceptor (Q B) to the bacteriochlorophyll dimer (P) was investigated as a function of the concentration of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Q 0) at different temperatures .Physical and Chemical Properties Analysis

This compound has a molecular formula of C9H9IO3 and a molar mass of 292.07 .Aplicaciones Científicas De Investigación

Synthesis and Optical Studies of Metal Complexes : Research by Mekkey et al. (2020) involved synthesizing metal complexes using 3,4-dimethoxy benzaldehyde and 2,3-dimethoxybenzaldehyde, focusing on their optical properties. The study highlights the significance of these compounds in understanding the optical absorption and energy gaps in related chemical structures (Mekkey, Mal, & Kadhim, 2020).

Practical Synthesis of Organic Acids : Connolly et al. (2004) demonstrated a streamlined process for synthesizing 3,4-dimethoxy-o-toluic acid from 2,3-dimethoxybenzaldehyde. This research provides insights into efficient and scalable methods for producing commercially important organic acids (Connolly, Matchett, Mcgarry, Sukhtankar, & Zhu, 2004).

Study of Nonlinear Optical Properties : Aguiar et al. (2022) investigated the structural and electronic properties of 2,3-dimethoxybenzaldehyde derivatives, focusing on their linear and nonlinear optical responses. This research is crucial for understanding and developing materials with potential applications in optical technologies (Aguiar et al., 2022).

Catalysis in Organic Synthesis : Yoshikuni (2002) explored the use of cerium complexes with specific ligands for the oxidation of cresols, yielding 3,5-dimethoxy-4-hydroxybenzaldehyde. This study contributes to the field of catalysis, particularly in organic synthesis (Yoshikuni, 2002).

Exo-Endo Isomerism and Molecular Interactions : Al‐Zaqri et al. (2020) conducted a detailed study on the exo⇔endo isomerization of 2,5-dimethoxybenzaldehyde, exploring its conformers, binding ability, and molecular interactions. This research is significant for understanding isomerism and interactions at the molecular level (Al‐Zaqri et al., 2020).

Mecanismo De Acción

While the exact mechanism of action for 2,3-Dimethoxy-5-iodobenzaldehyde is not explicitly stated in the search results, related compounds such as 2,5-dimethoxy-4-iodoamphetamine (DOI) have been studied. DOI, a hallucinogenic 5-HT 2A receptor agonist, is thought to regulate neuronal plasticity-associated genes via the transcription factor cyclic adenosine monophosphate (cAMP)-response element binding protein (CREB) .

Safety and Hazards

Direcciones Futuras

Several studies have been conducted on compounds related to 2,3-Dimethoxy-5-iodobenzaldehyde, indicating potential future directions. For instance, 2,3-dimethylindole, a compound with a hydrogen storage capacity of 5.23 wt%, has been studied as a new liquid organic hydrogen carrier . Additionally, efficient synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Q, has been reported .

Propiedades

IUPAC Name |

5-iodo-2,3-dimethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURAEBUTDJEOBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2880178.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880180.png)

![N-((6-(diethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2880181.png)

![7-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2880182.png)

![(1S,3R,5S)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)adamantane-1-carboxamide](/img/structure/B2880187.png)

![N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2880190.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2880195.png)